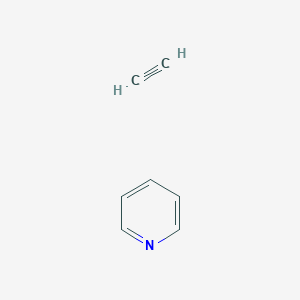
9H-Fluoren-9-one, 2,3-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluoren-9-one, 2,3-dinitro- is an organic compound with the molecular formula C13H6N2O5. It is a derivative of fluorenone, characterized by the presence of two nitro groups at the 2 and 3 positions on the fluorenone ring. This compound is known for its bright yellow color and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-one, 2,3-dinitro- typically involves the nitration of fluorenone. The reaction is carried out by treating fluorenone with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the 2 and 3 positions.
Industrial Production Methods
In an industrial setting, the production of 9H-Fluoren-9-one, 2,3-dinitro- follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
9H-Fluoren-9-one, 2,3-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in a high oxidation state.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Oxidation: Potassium permanganate, acetone as a solvent.
Major Products Formed
Reduction: 9H-Fluoren-9-one, 2,3-diamino-
Substitution: Various substituted fluorenones depending on the nucleophile used.
Oxidation: Further oxidized products, though less common.
Scientific Research Applications
9H-Fluoren-9-one, 2,3-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-one, 2,3-dinitro- involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form reactive intermediates is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 9H-Fluoren-9-one, 2,7-dinitro-
- 9H-Fluoren-9-one, 2,4,7-trinitro-
- 9H-Fluoren-9-one, 2,4,5,7-tetranitro-
Uniqueness
9H-Fluoren-9-one, 2,3-dinitro- is unique due to the specific positioning of the nitro groups at the 2 and 3 positions. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to other nitro-substituted fluorenones, 9H-Fluoren-9-one, 2,3-dinitro- has distinct properties that make it suitable for specific applications in research and industry.
Properties
CAS No. |
500576-09-0 |
|---|---|
Molecular Formula |
C13H6N2O5 |
Molecular Weight |
270.20 g/mol |
IUPAC Name |
2,3-dinitrofluoren-9-one |
InChI |
InChI=1S/C13H6N2O5/c16-13-8-4-2-1-3-7(8)9-5-11(14(17)18)12(15(19)20)6-10(9)13/h1-6H |
InChI Key |
BTCGQAJWZRCLRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



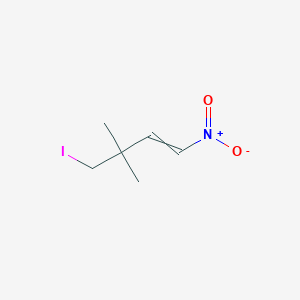
![1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline](/img/structure/B14223069.png)
![N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline](/img/structure/B14223074.png)
![4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14223080.png)

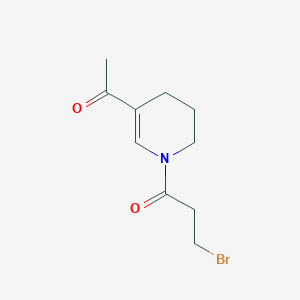
![N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14223102.png)
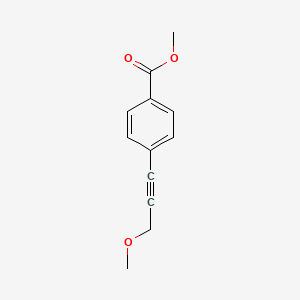
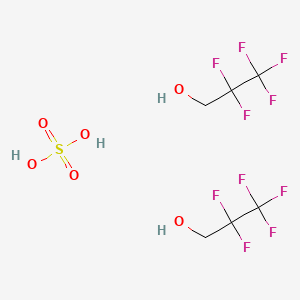
![N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine](/img/structure/B14223112.png)
![1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl-](/img/structure/B14223118.png)
![2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole](/img/structure/B14223126.png)
